1-(2-methylbenzyl)-1H-benzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15-16-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFGISZABVWDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of N Substituted Benzotriazoles in Modern Chemistry
N-substituted benzotriazoles have carved out a crucial niche in both contemporary organic synthesis and medicinal chemistry due to their remarkable versatility. gsconlinepress.comgsconlinepress.com The benzotriazole (B28993) moiety can act as an excellent leaving group, a synthetic auxiliary, and a foundational structure for pharmacologically active molecules. bohrium.comthieme-connect.comnih.gov
In organic synthesis, N-substituted benzotriazoles are instrumental as stable and manageable alternatives to more reactive compounds like acid chlorides. bohrium.comthieme-connect.com They serve as effective acylating agents for a wide range of nucleophiles, including amines, alcohols, and thiols, often proceeding with high regioselectivity and under mild conditions. thieme-connect.com The "benzotriazole methodology" has been extensively developed for creating new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecules. nih.gov For instance, N-(alpha-benzotriazolylalkyl)amines can act as stabilized iminium salts, enabling the synthesis of various amine derivatives. researchgate.net Furthermore, the benzotriazole group can be reductively cleaved, allowing for the introduction of multiple electrophiles in a sequential manner. acs.org
From a medicinal chemistry perspective, the benzotriazole nucleus is a recognized "privileged scaffold." This means it is a structural framework that can be modified to interact with a variety of biological targets. gsconlinepress.com Benzotriazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. gsconlinepress.comgsconlinepress.comjocpr.comijariie.com The ability to readily introduce diverse substituents onto the benzotriazole nitrogen allows for the fine-tuning of a compound's steric and electronic properties, which is critical for optimizing its biological activity and pharmacokinetic profile. gsconlinepress.com
Academic Exploration of 1 2 Methylbenzyl 1h Benzotriazole and Its Analogs
Strategies for N-Alkylation and Regioselective Functionalization of the Benzotriazole Core
The functionalization of the benzotriazole core, particularly at one of its nitrogen atoms, is a primary strategy for creating a diverse library of derivatives. A key challenge in this process is controlling the regioselectivity, as benzotriazole possesses two chemically distinct nitrogen atoms (N1 and N2) available for substitution, which exist in tautomeric equilibrium. nih.govresearchgate.net
The most direct method for synthesizing N-substituted benzotriazoles is the N-alkylation of the benzotriazole ring with an appropriate alkylating agent. For the synthesis of this compound, this involves the reaction of benzotriazole with 2-methylbenzyl chloride. rsc.org
This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium ethoxide (NaOEt). researchgate.netchemicalbook.com The choice of solvent and base can influence the outcome, but a persistent challenge is the formation of a mixture of N1- and N2-substituted isomers. nih.govclockss.org The N1-isomer is generally the thermodynamically more stable product, but the ratio of N1 to N2 products can vary significantly, often being around 1:1 to 3:1. clockss.org
Several strategies have been developed to improve the regioselectivity for N1-substitution. For instance, reactions of benzotriazole with α-halogenated ketones or esters in refluxing benzene (B151609) or toluene, even without an added base, have been shown to yield the N1-substituted product exclusively. researchgate.net
Table 1: Conventional N-Alkylation Conditions for Benzotriazole
| Alkylating Agent | Base | Solvent | Product Ratio (N1:N2) | Reference |
|---|---|---|---|---|
| Alkyl Halides | NaOH | DMF | - | researchgate.net |
| Benzyl (B1604629) Chloride | Sodium Ethoxide | Ethanol | N1 major product | rsc.org |
| Alkyl Halides | K2CO3 / TBAB / SiO2 | Solvent-free | N1 Regioselective | ijrrjournal.com |
| Alkyl Halides | Ionic Liquid [Bmim][OH] | Solvent-free | Variable, e.g., 68:32 for butyl | researchgate.netresearchgate.net |
Modular approaches offer a flexible and powerful strategy for synthesizing complex N-substituted benzotriazoles by assembling them from simpler building blocks. These methods can provide better control over regioselectivity compared to direct alkylation. nih.gov
One such approach involves the [3+2] cycloaddition of azides to benzynes, which provides a rapid and mild route to a variety of substituted benzotriazoles. nih.gov Another modular strategy is the copper-catalyzed cascade cyclization of 2-haloaryltriazenes with sodium azide, which selectively yields N2-substituted benzotriazoles. thieme-connect.com This method installs the desired functional group before the cyclization step, thereby directing the substitution to the N2 position. thieme-connect.com
The Julia-Kocienski reaction represents another modular tool. For example, a highly flexible synthesis of N1-vinyl benzotriazoles has been developed using azide-aryne cycloadditions to create benzotriazole-substituted Julia-Kocienski reagents, which then react with various aldehydes and ketones. nih.govnih.gov This approach effectively bypasses the N1/N2 isomer problem encountered in traditional alkylations. nih.gov
This concept can be extended to create N-substituted derivatives. A one-pot protocol for synthesizing diverse N1-alkyl/aryl benzotriazoles involves the intramolecular cyclization of different N-alkyl o-phenylenediamines. This method avoids the use of unstable benzyne (B1209423) intermediates and hazardous low molecular weight azides, offering high yields. Another powerful cyclization-based approach is the [3+2] cycloaddition reaction between benzynes and azides, which is noted for its mild conditions and broad scope in producing functionalized benzotriazoles. nih.gov
Table 2: Cyclization-Based Syntheses of Benzotriazoles
| Reactants | Method | Product Type | Reference |
|---|---|---|---|
| o-Phenylenediamine, Sodium Nitrite | Diazotization/Cyclization | Unsubstituted Benzotriazole | ijariie.comslideshare.net |
| N-Alkyl o-phenylenediamine | Intramolecular Cyclization | N1-Alkyl Benzotriazoles | |
| Azides, Benzynes | [3+2] Cycloaddition | Substituted Benzotriazoles | nih.gov |
Advanced Synthetic Protocols and Green Chemistry Considerations
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. researchgate.net
Microwave-assisted synthesis has emerged as a valuable technique for the N-alkylation of benzotriazole. ijrrjournal.comresearchgate.net For example, the reaction of benzotriazole with alkyl halides can be performed under solvent-free conditions using a solid support like silica (B1680970) gel (SiO2) with potassium carbonate (K2CO3) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), all activated by microwave irradiation. This method is highly regioselective for the N1-alkylated product. ijrrjournal.com
The use of ionic liquids as alternative "green" solvents has also been explored. clockss.org N-alkylation of benzotriazole can be performed effectively in ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim][OH]), often without the need for an additional base. researchgate.net These reactions can be highly regioselective, providing a simple and efficient method for the synthesis of N1-substituted benzotriazoles. clockss.org Mechanochemistry, using techniques like ball-milling, offers another solvent-free alternative for preparing N-acyl benzotriazole derivatives. scispace.com
Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation of Synthetic Products
The unambiguous structural determination of synthesized products like this compound is crucial. A combination of spectroscopic and spectrometric techniques is employed for this purpose. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are the most powerful tools for elucidating the structure of N-substituted benzotriazoles and, critically, for distinguishing between N1 and N2 isomers. researchgate.netjraic.com In the 1H NMR spectrum of an N1-substituted benzotriazole, the protons of the benzo ring typically appear as a complex multiplet system. jraic.com For this compound, characteristic signals for the benzylic methylene (B1212753) (CH2) protons and the methyl (CH3) group protons would be expected. rsc.org The 13C NMR spectrum provides information on all carbon atoms in the molecule, and the chemical shifts can further confirm the substitution pattern. conicet.gov.ar
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition via high-resolution mass spectrometry (HRMS). conicet.gov.aracs.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For N1-substituted benzotriazoles, a common fragmentation pathway is the loss of a nitrogen molecule (N2), leading to a characteristic ion peak at M-28. conicet.gov.ar
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For N-acyl benzotriazoles, a strong absorption band corresponding to the carbonyl (C=O) stretch is typically observed around 1715 cm-1. While less definitive for distinguishing isomers, it confirms the presence of key structural motifs.
Table 3: Key Spectroscopic Data for Characterization of N-Substituted Benzotriazoles
| Technique | Observation | Significance |
|---|---|---|
| 1H NMR | Chemical shifts and coupling patterns of aromatic, benzylic, and alkyl protons. jraic.com | Elucidates the specific substitution pattern and helps distinguish between N1 and N2 isomers. |
| 13C NMR | Chemical shifts of all carbon atoms. conicet.gov.ar | Confirms the carbon skeleton and isomeric structure. |
| Mass Spec (MS) | Molecular ion peak (M+). conicet.gov.ar | Determines molecular weight. |
| HRMS | Exact mass of the molecular ion. acs.org | Confirms elemental formula. |
| MS Fragmentation | Characteristic loss of N2 (M-28). conicet.gov.ar | Supports the presence of the benzotriazole ring. |
| IR Spectroscopy | Characteristic absorption bands (e.g., C=O, C-H, aromatic C=C). | Confirms the presence of specific functional groups. |
Reactivity and Mechanistic Investigations of 1 2 Methylbenzyl 1h Benzotriazole Analogs
C-Benzotriazole Bond Scission and Derived Carbanion Chemistry
A significant reaction pathway for N-substituted benzotriazoles involves the reductive cleavage of the C-N bond between the substituent and the benzotriazole (B28993) ring to form a carbanion. acs.orgacs.org A carbanion is an anion in which a carbon atom has a trivalent charge and a lone pair of electrons, making it a potent nucleophile. wikipedia.orgsiue.edu This transformation is typically achieved by treating the N-substituted benzotriazole with lithium metal. acs.org
The resulting carbanion can then react with a wide array of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org For instance, N-benzylbenzotriazole, a close analog of 1-(2-methylbenzyl)-1H-benzotriazole, undergoes this C-N bond scission to yield a benzyl (B1604629) carbanion. This intermediate readily reacts with electrophiles such as alkyl halides, ketones, and esters to produce the corresponding substituted products in good yields. acs.orgacs.org This methodology has been successfully used to convert N-benzylbenzotriazole into dianion synthons through a sequence of lithiation and reductive coupling. acs.orgacs.org
The benzotriazole group's ability to be cleaved to form carbanions represents a significant departure from its more common role as a nucleofuge that leaves to produce a carbocation. acs.org This carbanion chemistry has been applied to various N-substituted benzotriazoles, demonstrating its synthetic potential. acs.orgacs.org The reaction of the carbanion derived from N-(diphenylmethyl)benzotriazole with different electrophiles illustrates the versatility of this approach.
| N-Substituted Benzotriazole | Electrophile | Product | Yield (%) |
|---|---|---|---|
| N-(Diphenylmethyl)benzotriazole | Cyclohexanone | 1-(Diphenylmethyl)cyclohexan-1-ol | 85 |
| N-(Diphenylmethyl)benzotriazole | Benzaldehyde | 1,2,2-Triphenylethan-1-ol | 89 |
| N-(Diphenylmethyl)benzotriazole | Acetone | 2-Methyl-1,1-diphenylpropan-2-ol | 82 |
| N-(Diphenylmethyl)benzotriazole | Ethyl benzoate | 1,1,1-Triphenylpropan-2-one | 80 |
| N-Benzylbenzotriazole | 3-Pentanone (after sequential lithiation and reductive coupling with butyl bromide) | 3-Ethyl-2-phenylheptan-3-ol | 80 |
Nucleophilic Substitution Reactions Involving N-Substituted Benzotriazoles
The benzotriazolyl group (Bt) is an excellent leaving group, or nucleofuge, in nucleophilic substitution reactions. lupinepublishers.comlupinepublishers.comnih.gov This property is exploited in a wide range of synthetic transformations where the benzotriazole moiety is displaced by various nucleophiles. In compounds like 1-(α-haloalkyl)benzotriazoles, substitution can occur via the scission of either the C-X (halogen) bond or the C-Bt bond. thieme-connect.com However, the benzotriazolyl anion's leaving group ability allows for direct substitution on the carbon atom attached to the ring nitrogen. thieme-connect.comufl.edu
Nucleophilic substitution has been demonstrated with a multitude of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. ufl.edursc.org For example, N-(chloromethyl)benzotriazole undergoes substitution with Grignard reagents, organozinc reagents, and other carbanionic species to form new C-C bonds. thieme-connect.comrsc.orgarkat-usa.org These reactions provide direct routes to various benzotriazole-containing compounds, which can serve as further synthetic intermediates. thieme-connect.com However, the success of these reactions can be influenced by factors such as the basicity of the nucleophile and steric hindrance around the reaction center. thieme-connect.com Strongly basic nucleophiles may cause side reactions, while bulky substituents can prevent the substitution from occurring. thieme-connect.com
| Benzotriazole Substrate | Nucleophile/Reagent | Product Type | Reference |
|---|---|---|---|
| 1-(Chloromethyl)benzotriazole | Carbon, Nitrogen, Phosphorus, Oxygen, Sulfur Nucleophiles | Variously substituted methylbenzotriazoles | rsc.org |
| N-(α-Haloalkyl)benzotriazoles | (Hetero)aromatic Grignard Reagents | Benzotriazoloalkyl(hetero)aromatics | thieme-connect.comresearchgate.net |
| N-(Benzotriazol-1-ylalkyl)sulfoximines | Organozinc Reagents | N-Alkylated Sulfoximines | arkat-usa.org |
| 1-Alkoxy-1H-benzotriazoles | Cyanide, Azide, Phenoxide | Alkyl Cyanides, Azides, Phenyl Ethers | beilstein-journals.org |
Transformation Reactions of Benzotriazole Derivatives for Building Block Development
The dual reactivity of the benzotriazole group—its ease of introduction and its ability to function as a good leaving group—makes its derivatives, including analogs of this compound, highly valuable as synthetic building blocks. lupinepublishers.comlupinepublishers.com These intermediates provide access to a myriad of more complex molecules, particularly heterocycles. lupinepublishers.comrsc.org
Benzotriazole-mediated synthesis allows for the construction of compounds that may be difficult to prepare using other methods. lupinepublishers.com For example, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been developed as building blocks for synthesizing various pyrrole-containing heterocycles. rsc.org Similarly, benzotriazolyl alkyl esters (BAEs) are bifunctional building blocks where both the benzotriazolyl and acyloxy groups can act as leaving groups, allowing for selective transformations. rsc.orgscispace.com Treatment of BAEs with organozinc reagents can substitute the benzotriazole moiety to form various esters. rsc.orgscispace.com The versatility of benzotriazole derivatives is further demonstrated by their use in the divergent synthesis of different classes of heterocycles, such as 1,2,4-benzotriazines and N1-alkyl benzotriazoles, from a common precursor under different reaction conditions. bohrium.com
Tautomeric Equilibria and Their Influence on Reaction Pathways and Stability
The parent 1H-benzotriazole ring system exists in a tautomeric equilibrium between two forms: the 1H-tautomer and the 2H-tautomer. acs.orgresearchgate.netbohrium.com The relative stability of these tautomers is highly dependent on the physical state and temperature. In the solid state and in solution, the 1H-tautomer is generally the predominant or sole stable isomer. acs.orgbohrium.com In the gas phase, however, an equilibrium of both tautomers is expected, with the 2H-tautomer becoming more stable at lower temperatures. acs.org
When a substituent, such as a 2-methylbenzyl group, is added to a nitrogen atom, this tautomerism is resolved into stable N1 and N2 isomers. The compound this compound is the N1 isomer. Its synthesis from benzotriazole and 2-methylbenzyl halide can also produce the N2 isomer, 2-(2-methylbenzyl)-2H-benzotriazole. These isomers have different electronic structures and stabilities. acs.orgnih.gov Theoretical studies suggest that 2H-benzotriazoles (N2-substituted) are stabilized by conjugation between the benzene (B151609) and triazole rings, while 1H-benzotriazoles (N1-substituted) are destabilized. acs.orgnih.gov
This structural difference can influence subsequent reactivity. However, in some cases, both isomers yield similar product distributions, suggesting either a facile interconversion under the reaction conditions or comparable reactivity of the two isomers. acs.org The choice of isomer can be critical, as the electronic properties and steric environment of the benzotriazole moiety differ between the N1 and N2 positions, potentially altering reaction pathways and the stability of intermediates and products. acs.orgresearchgate.net
Coordination Chemistry of Benzotriazole Ligands, with Specific Relevance to 1 2 Methylbenzyl 1h Benzotriazole Derivatives
Benzotriazole (B28993) as a Structural Component in Chelating and Bridging Heterocyclic Ligands
The benzotriazole ring system is a valuable component in the architecture of heterocyclic ligands due to its unique structural features. rsc.org Although it is widely recognized for its application as a synthetic auxiliary in organic chemistry, its utility as a ligand in coordination chemistry is equally significant. rsc.orgresearchgate.net The deprotonated benzotriazolate anion, for instance, can coordinate with up to three metal centers simultaneously via its three nitrogen atoms. rsc.org
For 1-substituted benzotriazole derivatives, such as the titular 1-(2-methylbenzyl)-1H-benzotriazole, the coordination possibilities are intriguing. These ligands possess two available nitrogen donor atoms (N2 and N3), which allows them to function in two primary modes:
Convergent (Chelating) Mode : When a second coordinating group is attached to the benzotriazole substituent (e.g., a pyridyl group in 1-(pyridin-2-yl)-1H-benzotriazole), the ligand can form a stable five- or six-membered chelate ring with a single metal ion. rsc.orgresearchgate.net This mode involves the N3 atom of the benzotriazole ring and the donor atom of the substituent group binding to the same metal center.
Divergent (Bridging) Mode : Alternatively, the ligand can act as a bridge between two different metal centers. rsc.org In this arrangement, one metal ion coordinates to one of the available nitrogen atoms, while a second metal ion binds to the other, leading to the formation of multinuclear complexes or extended coordination polymers. rsc.orgresearchgate.net
The choice between chelating and bridging behavior is influenced by several factors, including the specific metal ion used, the nature of the heterocyclic substituent, and the reaction conditions. rsc.org This dual coordinating ability makes 1-substituted benzotriazoles highly versatile building blocks for constructing complex metallosupramolecular structures. rsc.org
Formation and Characterization of Metal-Benzotriazole Complexes
The synthesis of metal complexes using benzotriazole-derived ligands typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. asianpubs.orgsapub.org Characterization of the resulting complexes is accomplished through various techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction, which provides definitive structural information. researchgate.netgsconlinepress.comresearchgate.net
Benzotriazole and its derivatives form stable complexes with a wide range of transition metal ions. tandfonline.comrsc.org Studies have documented the coordination with divalent 3d-transition metals such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II), often starting from the metal chlorides. rsc.org Other metals, including Palladium(II), Silver(I), and Ruthenium(II), have also been successfully incorporated into complexes with N,N'-bidentate ligands containing a 1-substituted benzotriazole unit. researchgate.netrsc.org
The reaction between a ligand such as 1-{2-[(1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazol-1-yl)methyl]benzyl}-1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazole and Copper(II) perchlorate (B79767) or Copper(II) nitrate (B79036) results in the formation of coordination polymers. soton.ac.uk Similarly, the reaction of 1-(2-pyridyl)benzotriazole and 1-(4-pyridyl)benzotriazole with Cobalt(II), Nickel(II), and Copper(II) cations yields distinct coordination complexes. tandfonline.com The formation of these complexes is often confirmed by spectroscopic methods; for example, the coordination to a metal ion can be observed as a shift in the ν(C=N) and ν(N-N) stretching frequencies in the infrared spectrum. researchgate.net
Table 1: Examples of Metal Complexes with 1-Substituted Benzotriazole Ligands
| Ligand | Metal Ion(s) | Resulting Complex Type | Source(s) |
|---|---|---|---|
| 1-(Pyridin-2-yl)benzotriazole | Cu(II), Ag(I) | Mononuclear, Dinuclear, and Polymeric Complexes | tandfonline.com, researchgate.net |
| 1-(4-Pyridyl)benzotriazole | Ni(II), Cu(II) | Mononuclear and Dinuclear Complexes | tandfonline.com |
| 1-(2-Pyridylmethyl)benzotriazole | Pd(II), Cu(II), Ag(I) | Bridged Binuclear Complexes | researchgate.net |
| Di(benzotriazol-1-yl)methane | Cu(II), Ag(I) | One-Dimensional Polymeric Complexes | researchgate.net |
| 1-Methylbenzotriazole (B83409) | Co(II), Fe(III) | Mononuclear Complexes | mdpi.com |
| 1-{2-[(1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazol-1-yl)methyl]benzyl}-1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazole | Cu(II) | One-Dimensional Coordination Polymer | soton.ac.uk |
Single-crystal X-ray diffraction is the most powerful tool for elucidating the precise coordination modes of ligands and the resulting geometries of the metal centers. In most complexes involving 1-substituted benzotriazoles, the ligand acts as a monodentate donor, coordinating to the metal center through the N3 atom of the triazole ring. mdpi.com
However, more complex coordination behaviors are frequently observed. For instance, in studies with 1-(2-pyridyl)benzotriazole, the ligand has been shown to exhibit chelating, monodentate, and bridging modes of coordination depending on the metal and reaction stoichiometry. researchgate.net
[Cu(pmbta)Cl₂]₂ : In this dinuclear copper complex with 1-(2-pyridylmethyl)benzotriazole (pmbta), the ligand bridges two copper centers. researchgate.net
[Ag(pmbta)NO₃]₂ : A similar bridged binuclear structure is observed with silver nitrate. researchgate.net
[Pd(pmbta)Cl₂]₂ : Palladium forms a bridged binuclear complex as well. researchgate.net
[Cu₂(L2)₂(CH₃COO)₄] : With 1-(4-pyridyl)benzotriazole (L2), a dinuclear copper(II) paddlewheel complex is formed, where the benzotriazole ligand coordinates in a monodentate fashion to the axial positions of the copper centers. tandfonline.com
[Fe(Mebta)₂Cl₃] : In this complex with 1-methylbenzotriazole (Mebta), the iron(III) center is five-coordinate with a distorted trigonal bipyramidal geometry, where two Mebta ligands occupy the axial sites. mdpi.com
The geometry around the metal ion is dictated by the number of coordinated ligands and donor atoms. Octahedral geometries are common, for example in complexes like [Co(L1)₂(H₂O)₂]²⁺ where L1 is 1-(2-pyridyl)benzotriazole. tandfonline.com Tetrahedral geometries have also been observed, particularly for Co(II) complexes. researchgate.net
Table 2: Selected Crystallographic and Coordination Data for Benzotriazole Complexes
| Complex Formula | Metal Center | Ligand Coordination Mode | Metal Coordination Geometry | Key Feature | Source(s) |
|---|---|---|---|---|---|
| [Cu(L1)₂(H₂O)₂]²⁺ (L1 = 1-(2-pyridyl)benzotriazole) | Cu(II) | N,N'-Chelating | Octahedral | Ligand acts as a bidentate chelate. | tandfonline.com |
| [Cu₂(L2)₂(CH₃COO)₄] (L2 = 1-(4-pyridyl)benzotriazole) | Cu(II) | Monodentate (axial) | Distorted Octahedral | Dinuclear paddlewheel structure. | tandfonline.com |
| [Fe(Mebta)₂Cl₃] (Mebta = 1-methylbenzotriazole) | Fe(III) | Monodentate (N3) | Trigonal Bipyramidal | Two Mebta ligands in axial positions. | mdpi.com |
| [Cu(II)(L)₂(MeCN)₂]²⁺ (L = 1-{2-[(1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazol-1-yl)methyl]benzyl}-1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazole) | Cu(II) | Bridging | Distorted Octahedral | Forms a 1D coordination polymer. | soton.ac.uk |
Design and Formation of Supramolecular Networks and Coordination Polymers
The ability of benzotriazole-based ligands to act as bridging units is fundamental to the construction of coordination polymers (CPs) and supramolecular networks. bohrium.comresearchgate.net These extended structures are formed through a self-assembly process where the geometric preferences of the metal ions and the conformational flexibility and donor atom placement of the organic ligands dictate the final architecture. researchgate.net The resulting networks can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D).
The design of the organic ligand is crucial. For example, using a bis-substituted ligand like 1,3-bis(benzotriazol-1-ylmethyl)benzene with silver(I) ions led to the formation of a novel triple-stranded helicate structure. canterbury.ac.nz A ligand that is highly relevant to the structure of this compound is 1-{2-[(1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazol-1-yl)methyl]benzyl}-1H-benzo[d] bohrium.comrsc.orgtandfonline.comtriazole. When reacted with Cu(II), this ligand forms a 1D coordination polymer where each copper center is coordinated to four nitrogen atoms from four different ligands, creating an extended chain. soton.ac.uk
In addition to the primary coordination bonds, non-covalent interactions such as hydrogen bonding and π-π stacking play a critical role in organizing the primary chains or clusters into higher-dimensional supramolecular frameworks. tandfonline.comresearchgate.net In the structures formed by 1-(2-pyridyl)benzotriazole and 1-(4-pyridyl)benzotriazole, different supramolecular frameworks are assembled through these weaker interactions. tandfonline.com The formation of 1D chains of [MnCl₂(BtzH)₂] can be further connected through various hydrogen bonds to create a 3D supramolecular architecture. researchgate.net These findings demonstrate that the benzotriazole moiety is a powerful tool for crystal engineering, enabling the rational design of CPs with specific topologies and potential applications in areas like catalysis and materials science. bohrium.commdpi-res.com
Computational Studies and Theoretical Insights into 1 2 Methylbenzyl 1h Benzotriazole and Its Derivatives
Molecular Docking Simulations for Exploring Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and materials science for understanding the non-covalent interactions that govern molecular recognition. While specific docking studies for 1-(2-methylbenzyl)-1H-benzotriazole were not found in the provided literature, extensive research on related benzotriazole (B28993) derivatives reveals key interaction patterns with various protein targets.
These simulations allow researchers to visualize how benzotriazole derivatives fit into the active sites of enzymes or the binding pockets of proteins. For instance, docking studies on benzotriazole derivatives designed as inhibitors of the enzyme CYP51, a crucial enzyme in fungi, have shown that the orientation of the triazole ring within the active site is critical for antifungal potency. nih.gov Similarly, other studies have explored the interactions of benzotriazole derivatives with targets such as α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. researchgate.net
The primary forces driving these interactions are typically non-covalent, including:
Van der Waals Interactions: The benzotriazole ring itself often engages in van der Waals forces with amino acid residues in the binding pocket. nih.gov
Hydrogen Bonds: Substituents on the benzotriazole scaffold can form crucial hydrogen bonds with the protein, significantly enhancing binding affinity. For example, docking studies of certain derivatives in the active site of α-glucosidase revealed key hydrogen bond interactions with residues like Lys200, His201, and Glu233. researchgate.net
π-π Interactions: The aromatic rings of the benzotriazole system can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, contributing to the stability of the complex. iucr.org
The output of a docking simulation is often a scoring function that estimates the binding affinity, typically in kcal/mol. Lower docking energy values generally indicate a more favorable and stable interaction between the ligand and its target. nih.gov These computational predictions provide a rational basis for synthesizing new derivatives with improved biological activity.
Table 1: Representative Molecular Docking Data for Benzotriazole Derivatives This table presents findings for various benzotriazole derivatives to illustrate the application of molecular docking, as specific data for this compound was not available in the search results.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. scirp.org These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, offering insights that are complementary to experimental data.
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. jocpr.com
For example, theoretical calculations on 1H-benzotriazole aceto-hydrazide showed that the HOMO is concentrated on the amide group, while the LUMO is focused on the 1H-Benzotriazole ring, identifying the likely sites for electrophilic and nucleophilic attack, respectively. jocpr.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. scirp.org This map is invaluable for predicting how a molecule will interact with other species, such as biological receptors or other reactants. scirp.org For benzotriazole derivatives, MEP maps can pinpoint the nitrogen atoms of the triazole ring as regions of negative potential, making them likely sites for hydrogen bonding or coordination with metals.
Table 2: Calculated Electronic Properties of a Benzotriazole Derivative This table shows data for 1H-benzotriazole aceto-hydrazide as a representative example to illustrate the outputs of quantum chemical calculations.
Predictive Modeling of Chemical Behavior and Energetic Profiles
Computational models can predict the chemical behavior and thermodynamic stability of molecules. This is particularly relevant for assessing the energetic properties and decomposition pathways of nitrogen-rich compounds like benzotriazoles.
Quantum chemical calculations are used to determine key thermochemical values, such as the gas-phase enthalpy of formation (ΔfH°(g)), which is a measure of a compound's intrinsic stability. mdpi.com By modeling potential reaction pathways, researchers can calculate the activation energies (Ea) for decomposition. The energetically preferable decomposition channel is the one with the lowest activation barrier.
For instance, a theoretical study on 5,7-dinitrobenzotriazole (DBT) and 4-amino-5,7-dinitrobenzotriazole (ADBT) investigated their thermal decomposition mechanisms. mdpi.com The calculations revealed two competing primary decomposition pathways:
Nitro-nitrite rearrangement: An isomerization reaction with a specific activation barrier.
C–NO2 bond cleavage: A homolytic bond-breaking event to form radicals.
The study found that while the nitro-nitrite rearrangement had a lower activation barrier, the radical bond cleavage pathway dominates at higher experimental temperatures due to a higher preexponential factor. mdpi.com Such studies are crucial for predicting the thermal stability and safety of energetic materials.
Molecular dynamics (MD) simulations offer another layer of predictive modeling, focusing on the physical behavior of molecules over time. MD can be used to predict properties like diffusion coefficients. A study on 1,2,3-benzotriazole in low-density polyethylene (B3416737) showed that strong molecular interactions, such as hydrogen bonds, between the benzotriazole and its environment could significantly slow its diffusion rate. researchgate.net
Table 3: Calculated Energetic Profile for Dinitrobenzotriazole Derivatives This table presents data for dinitrobenzotriazoles to exemplify the predictive modeling of energetic profiles.
Table of Compounds Mentioned
Catalytic Applications of Benzotriazole Derivatives
Role of Benzotriazole-Based Ligands in Homogeneous and Heterogeneous Catalysis
Benzotriazole (B28993) derivatives serve as versatile ligands in both homogeneous and heterogeneous catalysis, facilitating a wide array of chemical transformations. bohrium.comresearchgate.net In homogeneous catalysis , these ligands coordinate to a metal center in the same phase as the reactants, typically in a liquid solution. The electronic properties of the benzotriazole ring, which can be tuned by substituents, play a crucial role in modulating the reactivity and selectivity of the metal catalyst. rsc.orgrsc.org For instance, N-substituted benzotriazoles can act as bidentate ligands, enhancing the stability of the catalytic complex and influencing its donor-acceptor properties. researchgate.netresearchgate.net This has been successfully applied in various transition-metal-catalyzed reactions, including those involving palladium, copper, rhodium, and ruthenium. researchgate.netmdpi.com
In heterogeneous catalysis , the benzotriazole unit can be immobilized on a solid support, such as a polymer resin. acs.org This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. acs.org For example, polymer-supported benzotriazoles have been effectively used as promoters in the synthesis of tetrahydroquinolines, yielding products in high purity and allowing for the recovery and reuse of the catalyst without significant loss of activity. acs.org Bimetallic nickel complexes featuring benzotriazole-derived diamine-bisphenolate ligands have also been developed as highly active catalysts for the copolymerization of carbon dioxide and cyclohexene (B86901) oxide. acs.org
Catalytic Efficacy in Specific Organic Transformations
The utility of benzotriazole-based ligands is particularly evident in their application to specific and important organic reactions, most notably coupling reactions and cycloadditions. These ligands have proven indispensable for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. nih.govrsc.org
Coupling Reactions: Benzotriazole and its derivatives have been successfully employed as inexpensive and efficient phosphine-free ligands in several palladium- and copper-catalyzed coupling reactions. researchgate.net These include Suzuki-Miyaura, Heck, Sonogashira, and Glaser couplings. researchgate.netresearchgate.netacs.org The presence of the benzotriazole ligand often allows for milder reaction conditions, lower catalyst loadings, and high yields across a broad range of substrates. researchgate.netacs.org For example, 1H-benzotriazole itself has been shown to be an effective ligand in the copper-catalyzed Glaser coupling of terminal alkynes to form 1,3-dialkynes at room temperature. acs.org Similarly, N-acyl-benzotriazole derivatives have been used to create palladium complexes that efficiently catalyze various C-C, C-N, and C-S coupling reactions. mdpi.com
| Benzotriazole Derivative | Metal Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| 1H-Benzotriazole | CuI | Glaser Coupling (Alkyne Homocoupling) | Mild conditions (room temp), low catalyst loading, high yields for aromatic and aliphatic alkynes. | acs.orgresearchgate.net |
| 1-(2-pyridyl)benzotriazole | Cu(II) | A³ Coupling (Propargylamine Synthesis) | Mild conditions, no additional additives required, broad substrate scope. | rsc.orggre.ac.uk |
| (1H-benzo[d] researchgate.netrsc.orgnih.govtriazol-1-yl)(2-methoxyphenyl)methanone | CuI | Intramolecular C-O Cross-Coupling | Efficient synthesis of 2-Aryl/alkyl benzoxazole (B165842) derivatives. | researchgate.net |
| N-Acyl-Benzotriazole Derivatives | Pd(II) | Suzuki, Heck, Sonogashira, C-N, C-S Couplings | Thermally stable, efficient catalysts for a wide range of coupling reactions. | mdpi.com |
Cycloaddition Reactions: Benzotriazole derivatives also participate in and catalyze cycloaddition reactions, often through denitrogenative pathways where the triazole ring is cleaved. bohrium.com These reactions are powerful methods for synthesizing other important nitrogen-containing heterocyclic compounds. bohrium.com For instance, palladium-catalyzed [3+2]-cycloaddition of benzotriazoles has been reported. bohrium.com More recently, a metal-free [5+1] cycloaddition-aromatization reaction between benzotriazoles and sulfur ylides has been developed to construct 1,2,4-benzotriazine (B1219565) derivatives under mild conditions. organic-chemistry.orgacs.org This method is attractive due to its use of inexpensive starting materials and broad substrate scope. acs.org Furthermore, photochemical irradiation of benzotriazoles can generate 1,3-diradicals that undergo intermolecular cycloaddition with alkenes or alkynes to afford indoles and other complex ring systems. mdpi.com
Elucidation of Catalytic Mechanisms and Active Species
Understanding the reaction mechanism and identifying the active catalytic species are critical for optimizing reaction conditions and designing more efficient catalysts. For reactions involving benzotriazole ligands, significant research has focused on these aspects.
A prominent example is the rhodium-catalyzed coupling of benzotriazoles and allenes. nih.gov Detailed experimental and computational studies have revealed a complex mechanism where the choice of a co-ligand (e.g., a specific diphosphine) can remarkably control the regioselectivity of the reaction, directing the allylation to either the N1 or N2 position of the benzotriazole ring. nih.govacs.orgd-nb.info The catalytic cycle is generally understood to proceed via several key steps:
Oxidative Addition: The N-H bond of the benzotriazole adds to the Rh(I) center. d-nb.infonih.gov
Hydrometalation: The resulting rhodium-hydride intermediate adds across the allene. d-nb.infonih.gov
Reductive Elimination: The final step releases the N-allylated benzotriazole product and regenerates the active catalyst. d-nb.infonih.gov
Initial theories proposed a mechanism involving neutral Rh species. However, more recent investigations suggest that cationic rhodium species are the relevant active catalysts and that a counteranion-assisted proton shuttle is responsible for the N-H bond cleavage, rather than a direct oxidative addition. nih.govacs.org The strength of electrostatic interactions between the benzotriazole substrate and the rhodium catalyst has been identified as the key factor controlling the unusual N2-selectivity observed with certain ligands. nih.gov
For other reactions, such as the copper-catalyzed A³ coupling using a 1-(2-pyridyl)benzotriazole ligand, the proposed mechanism involves the in-situ formation of a Cu(I) species as the active catalyst, which then facilitates the C-H activation of the alkyne. gre.ac.uk In the metal-free [5+1] cycloaddition, the mechanism involves the formation of a sulfur ylide that attacks the benzotriazole, leading to ring-opening and subsequent intramolecular cyclization to form the final product. organic-chemistry.org
Structure Activity Relationship Sar Studies on 1 2 Methylbenzyl 1h Benzotriazole Analogs
Elucidation of Key Structural Features Dictating Biological or Chemical Behavior
The biological and chemical activity of 1-(2-methylbenzyl)-1H-benzotriazole analogs is fundamentally dictated by a combination of key structural features. The benzotriazole (B28993) nucleus itself is a critical pharmacophore, possessing a large conjugated system due to its fused benzene (B151609) and triazole rings. hilarispublisher.com This allows for significant π-π stacking interactions with biological targets. hilarispublisher.com Furthermore, the three nitrogen atoms within the triazole ring are adept at forming hydrogen bonds and coordination bonds, facilitating strong interactions with a variety of enzymes and receptors. hilarispublisher.com
The position of substitution on the benzotriazole ring is a determining factor in the activity of these compounds. Studies on various benzotriazole derivatives have shown that 1-substituted isomers are often more biologically active than their 2-substituted counterparts. ijrrjournal.com This highlights the importance of the N1 position for derivatization to achieve desired biological effects.
Substituents on the benzotriazole moiety's benzene ring also play a pivotal role. Electron-donating groups, such as methyl groups, and electron-withdrawing groups, like halogens, can modulate the electronic properties of the entire molecule, thereby affecting its reactivity and biological interactions. nih.gov For instance, the introduction of chloro groups has been shown to enhance the inhibitory potential of some benzotriazole derivatives against certain enzymes. researchgate.net
Systematic Structural Modifications and Their Impact on Activity Profiles
Systematic structural modifications of this compound analogs have provided a clearer understanding of their structure-activity relationships. These modifications can be broadly categorized into alterations of the benzotriazole core, changes to the N1-substituent, and the introduction of various functional groups.
The impact of substitutions on the benzotriazole ring is a well-studied area. For example, in a series of antifungal benzotriazole derivatives, the introduction of a methyl group at the 5-position of the benzotriazole ring led to a significant increase in activity against Aspergillus niger. hilarispublisher.com Conversely, the replacement of a methoxy (B1213986) group with a methyl group, chlorine, or bromine atom on the benzene ring of the benzotriazole nucleus has been found to decrease the antiproliferative ability of certain derivatives. hilarispublisher.com
Modifications to the N1-substituent also have a profound effect on activity. Replacing the benzyl (B1604629) group with other aromatic or heterocyclic moieties can drastically alter the biological profile. For instance, the introduction of a pyridine (B92270) ring can confer potent antifungal properties. hilarispublisher.com The nature and position of substituents on the benzyl ring are equally important. While the 2-methyl group in this compound is a defining feature, moving this methyl group to the 3- or 4-position, or replacing it with other groups (e.g., chloro, methoxy), would be expected to modulate activity. Studies on related compounds have shown that even small changes in the substitution pattern on an aromatic ring can lead to significant differences in biological efficacy. researchgate.net
The following table summarizes the observed impact of various structural modifications on the activity of benzotriazole analogs, providing a predictive framework for modifications to this compound.
| Modification | Position | Observed Impact on Activity | Example Activity |
| Methyl group addition | 5-position of benzotriazole | Increased activity | Antifungal hilarispublisher.com |
| Methoxy replacement by methyl, chloro, or bromo | Benzene ring of benzotriazole | Reduced activity | Antiproliferative hilarispublisher.com |
| Chloro substitution | Aryl ring linked to acetyl group | Increased activity | α-glucosidase and α-amylase inhibition researchgate.net |
| Long alkyl chains | Not specified | Unfavorable for activity | Antifungal hilarispublisher.com |
| Unsubstituted phenyl moiety | N1-substituent | Highest activity in some series | Antimycobacterial ijrrjournal.com |
| 4-bromophenyl derivative | N1-substituent | Lower activity than unsubstituted phenyl | Antimycobacterial ijrrjournal.com |
In Silico Approaches to Structure-Activity Correlation (e.g., QSAR modeling)
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of this compound analogs. bibliomed.orgnih.gov These computational approaches allow for the prediction of biological activity and the identification of key molecular features that drive these activities, thereby guiding the synthesis of more potent and selective compounds. uninsubria.it
QSAR studies involve the development of mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzotriazole derivatives, QSAR models can be built using a variety of molecular descriptors, including physicochemical, steric, electronic, and structural parameters. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, saving time and resources in the drug discovery process. uninsubria.it The validation of these models is crucial and is typically performed using techniques like leave-one-out cross-validation and by testing the model's predictive power on an external set of compounds. nih.gov
Molecular docking is another valuable in silico technique that provides insights into the binding modes of this compound analogs with their biological targets. bibliomed.org By simulating the interaction between a ligand and a protein at the atomic level, docking studies can reveal the specific amino acid residues involved in binding and the types of interactions that occur (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). bibliomed.org For example, docking studies on benzotriazole derivatives have identified key interactions with amino acid residues such as Lys200, His201, and Glu233 in the active site of α-glucosidase. researchgate.net Such studies can explain why certain structural modifications enhance or diminish activity. For instance, the presence of chloro groups on some benzotriazole derivatives has been shown to facilitate better interaction within the enzyme's pocket. researchgate.net
The integration of QSAR and molecular docking provides a comprehensive understanding of the SAR of this compound analogs, enabling a more rational approach to the design of new and improved derivatives.
Future Directions and Emerging Research Avenues for 1 2 Methylbenzyl 1h Benzotriazole Chemistry
Innovation in Synthetic Methodologies for Novel Derivatives
The development of novel and efficient synthetic routes to 1-(2-methylbenzyl)-1H-benzotriazole and its derivatives is a cornerstone of future research. While classical methods for N-alkylation of benzotriazole (B28993) exist, researchers are increasingly focusing on more sustainable and atom-economical approaches. ijrrjournal.comorgsyn.org A key area of innovation lies in the regioselective synthesis of benzotriazole derivatives, as the position of substitution significantly influences the compound's properties and biological activity. gsconlinepress.com
Future synthetic strategies are likely to include:
Microwave-assisted synthesis: This technique offers rapid reaction times and often leads to higher yields and purer products. ijrrjournal.com
Solvent-free reaction conditions: The elimination of volatile organic solvents aligns with the principles of green chemistry, reducing environmental impact. ijrrjournal.com
Flow chemistry: Continuous flow systems provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. researchgate.net
Photocatalysis: Visible-light-promoted reactions offer a mild and environmentally friendly alternative to traditional methods that may require harsh conditions or metal catalysts. bohrium.com
These innovative methodologies will facilitate the creation of a diverse library of this compound derivatives with varied functionalities, paving the way for the exploration of their unique properties and applications. ijpsr.com
Development of Advanced Catalytic Systems
Benzotriazole and its derivatives have demonstrated considerable potential as ligands in metal-catalyzed reactions. researchgate.net Their ability to coordinate with metal ions, coupled with their thermal stability and solubility in organic solvents, makes them attractive candidates for the development of novel catalytic systems. researchgate.net
Future research in this area is expected to focus on:
Copper-catalyzed reactions: Benzotriazole has proven to be an effective ligand in copper-catalyzed cross-coupling reactions, such as the Glaser coupling to form 1,3-dialkynes. acs.orgnih.gov Further exploration of its role in other copper-catalyzed transformations is a promising avenue.
Palladium-catalyzed cross-coupling: Palladium complexes incorporating benzotriazole-based ligands have shown catalytic activity in hydrogenation reactions. researchgate.net The design of new palladium catalysts with enhanced stability and activity is an active area of research.
Ionic liquid-catalyzed reactions: Ionic liquids can serve as both the catalyst and the reaction medium, offering advantages in terms of catalyst recycling and reuse. rsc.org The development of benzotriazole-based ionic liquids for C-H activation and other transformations is a novel and promising direction. rsc.org
The development of these advanced catalytic systems will not only provide more efficient methods for organic synthesis but also contribute to the broader field of sustainable chemistry.
Integration with Materials Science and Supramolecular Chemistry Research
The unique structural features of this compound, including its fused aromatic system and nitrogen-rich heterocycle, make it a valuable building block in materials science and supramolecular chemistry. hilarispublisher.comresearchgate.net
Emerging research in this domain includes:
Development of functional polymers: Benzotriazole derivatives can be incorporated into polymer chains to impart specific properties, such as thermal stability, corrosion inhibition, and photostability. ijrrjournal.com
Supramolecular self-assembly: The ability of the benzotriazole moiety to participate in non-covalent interactions like hydrogen bonding and π-π stacking allows for the construction of well-defined supramolecular architectures. hilarispublisher.comresearchgate.net These assemblies can have applications in areas such as molecular recognition and sensing.
Fluorescent materials: Certain benzotriazole derivatives exhibit interesting photophysical properties, including fluorescence. acs.org Research into modifying the structure of this compound to create novel fluorescent probes and materials is an exciting prospect. acs.org
The integration of this compound into advanced materials and supramolecular systems holds the promise of creating new technologies with tailored functionalities.
Exploration of New Biological Targets and Mechanisms of Action
While the biological activities of many benzotriazole derivatives have been investigated, the specific biological targets and mechanisms of action of this compound are still largely unexplored. gsconlinepress.comijpsr.com Future research will likely focus on elucidating its biological profile, excluding clinical and safety aspects.
Key areas of investigation include:
Antimicrobial and antifungal activity: Many benzotriazole derivatives have shown promise as antimicrobial and antifungal agents. ijrrjournal.comnih.gov Screening this compound and its derivatives against a panel of bacteria and fungi could reveal new therapeutic leads.
Anticancer properties: Some benzotriazole compounds have exhibited cytotoxic activity against various cancer cell lines. eurekaselect.combibliomed.org Investigating the potential of this compound to inhibit cancer cell growth and identifying its molecular targets within cancer cells is a significant area of future research. For instance, some derivatives have been shown to target Focal Adhesion Kinase (FAK), an important protein in cancer progression. hilarispublisher.com
Enzyme inhibition: The benzotriazole scaffold can interact with the active sites of various enzymes. Identifying specific enzymes that are inhibited by this compound could shed light on its mechanism of action and potential therapeutic applications.
This exploration of new biological targets and mechanisms of action will be crucial in determining the potential of this compound and its derivatives in the development of novel bioactive compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2-methylbenzyl)-1H-benzotriazole, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 1H-benzotriazole with 2-methylbenzyl halides (e.g., chloride or bromide) in polar aprotic solvents (e.g., DMF, DMSO) at 60–90°C for 6–12 hours. Catalytic bases like K₂CO₃ or NaH enhance reactivity. Monitoring via TLC and optimizing stoichiometry (1:1.2 molar ratio of benzotriazole to alkylating agent) can minimize unreacted starting materials . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (isopropanol) improves purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and ensuring its purity?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), methylene (CH₂, δ ~5.5 ppm), and methyl groups (δ ~2.3 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~238) and monitor impurities.
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>98%) .
- Melting Point : Compare experimental values (e.g., ~70–80°C) to literature data .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Store in airtight containers away from light and moisture. Dispose of waste via approved hazardous chemical protocols. Toxicity data for analogous benzotriazoles suggest low acute toxicity but require adherence to REACH guidelines .
Advanced Research Questions
Q. How does the introduction of a 2-methylbenzyl group influence the electronic and steric properties of the benzotriazole core, and what implications does this have for its reactivity in substitution reactions?
- Methodological Answer : The 2-methylbenzyl group increases steric hindrance near the triazole N1 position, reducing nucleophilic substitution at this site. Computational studies (DFT) can model charge distribution, showing electron-withdrawing effects on the triazole ring. Experimentally, this is validated by reduced reactivity in alkylation reactions compared to unsubstituted benzotriazoles. X-ray crystallography (e.g., SHELX-refined structures) reveals torsional angles and non-covalent interactions influencing stability .
Q. What are the common byproducts formed during the synthesis of this compound, and how can they be identified and minimized?
- Methodological Answer : Byproducts include:
- Dialkylated products : Formed via over-alkylation. Minimize by controlling stoichiometry (≤1.2 eq alkylating agent).
- Regioisomers : 2-substituted benzotriazoles may form in trace amounts. Separate via preparative HPLC .
- Oxidation products : Use inert atmospheres (N₂/Ar) to prevent triazole ring oxidation. LC-MS and ¹H NMR tracking of reaction progress helps identify these .
Q. How can computational methods (e.g., DFT) be applied to predict the reaction pathways and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict transition states and activation energies for substitution reactions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What are the mechanisms underlying the environmental degradation of this compound under oxidative conditions, and what transformation products are expected?
- Methodological Answer : Ozonolysis studies on similar benzotriazoles show cleavage of the triazole ring, forming aldehydes (e.g., 1H-1,2,3-triazole-4,5-dicarbaldehyde). Use Q-TOF MS for real-time monitoring and isotope labeling to confirm intermediates. Hydroxyl radical scavengers (e.g., tert-butanol) distinguish between ozone- and radical-driven pathways .
Q. How can contradictions in biological activity data for this compound derivatives be resolved through systematic structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Workflow : Synthesize analogs with systematic substitutions (e.g., para-methyl vs. fluoro).
- In vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (Caco-2 permeability).
- Data Reconciliation : Use multivariate analysis (PCA) to resolve discrepancies between in vitro and in vivo results. For genotoxicity, rely on OECD-compliant micronucleus tests over in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
